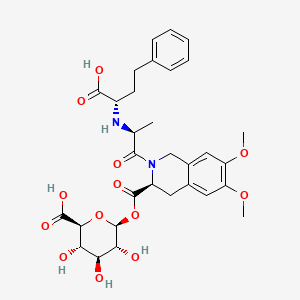
Moexiprilat Acyl-|A-D-glucuronide, >65%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moexiprilat Acyl-β-D-glucuronide, >65% is a metabolite of Moexiprilat . It is a specialty product used for proteomics research . The molecular formula of this compound is C31H38N2O13 and it has a molecular weight of 646.64 . It contains a total of 84 atoms; 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of Moexiprilat Acyl-β-D-glucuronide, >65% is represented by the formula C31H38N2O13 . This compound contains 84 atoms in total, including 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .Physical and Chemical Properties Analysis
The molecular weight of Moexiprilat Acyl-β-D-glucuronide, >65% is 646.64 . The molecular formula is C31H38N2O13 . It contains a total of 84 atoms; 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .Applications De Recherche Scientifique
Metabolism and Bioavailability Enhancement
Moexiprilat, the active metabolite of moexipril, is transformed through hydrolysis of an ethyl ester group, showcasing its role in enhancing the pharmacological effect after moexipril administration. Studies reveal the metabolism of moexipril into moexiprilat, highlighting the importance of this conversion in achieving the desired therapeutic outcomes. The modification of moexipril into moexiprilat acyl-β-D-glucuronide could be aimed at improving bioavailability or modifying the pharmacokinetic profile to achieve better therapeutic efficacy (Kalasz et al., 2007; Kóti et al., 2006).
Pharmacokinetic and Pharmacodynamic Properties
Moexiprilat's extended pharmacokinetic half-life and sustained ACE inhibition underscore its significance in long-term management of hypertension. Research into moexiprilat acyl-β-D-glucuronide may focus on leveraging these properties for enhanced duration of action or reduced dosing frequency, contributing to improved patient adherence and outcomes (Cawello et al., 2002).
Role in Drug Metabolism and Toxicology
The conversion of drugs into acyl glucuronides, such as moexiprilat acyl-β-D-glucuronide, is a significant metabolic pathway for carboxylic acid-containing drugs. This process enhances drug solubility and facilitates excretion. However, acyl glucuronides' reactivity may have implications for drug safety, potentially leading to adverse reactions. Research into the properties, stability, and reactivity of moexiprilat acyl-β-D-glucuronide can provide insights into the safe and effective use of moexipril and similar drugs (Sallustio et al., 2000; Shipkova et al., 2003).
Potential in Prodrug Strategies
The synthesis and application of acyl glucuronide derivatives, like moexiprilat acyl-β-D-glucuronide, in anticancer prodrug monotherapy (PMT) strategies suggest a novel approach to drug development. This involves using non-toxic prodrugs that can be activated in specific biological contexts, potentially reducing side effects and increasing drug efficacy against targeted cells or tissues (Gauthier et al., 2009).
Mécanisme D'action
Target of Action
Moexiprilat Acyl-β-D-glucuronide, >65% is a metabolite of Moexiprilat . The primary target of Moexiprilat is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex . This results in decreased sodium and water reabsorption, leading to a decrease in blood volume and a reduction in blood pressure .
Result of Action
The primary result of Moexiprilat’s action is the lowering of high blood pressure . By relaxing and widening blood vessels, it helps prevent strokes, heart attacks, and kidney problems .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O13/c1-15(32-19(28(38)39)10-9-16-7-5-4-6-8-16)27(37)33-14-18-13-22(44-3)21(43-2)12-17(18)11-20(33)30(42)46-31-25(36)23(34)24(35)26(45-31)29(40)41/h4-8,12-13,15,19-20,23-26,31-32,34-36H,9-11,14H2,1-3H3,(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-,25+,26-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZLEQLIJFMAST-OWQQGPOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)OC)NC(CCC4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858127 |
Source


|
| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260613-88-4 |
Source


|
| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
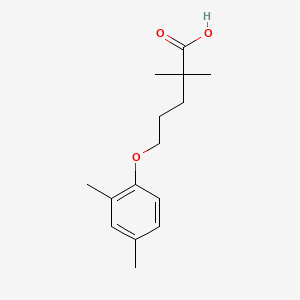



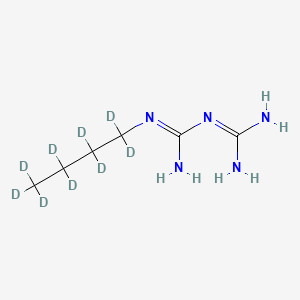
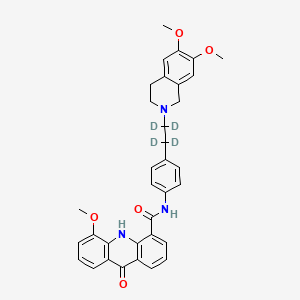
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)
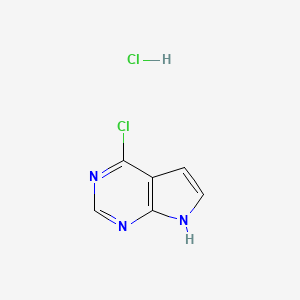


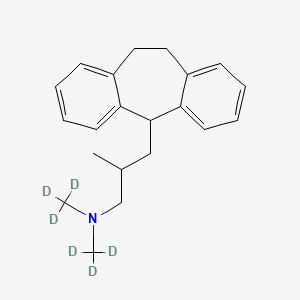
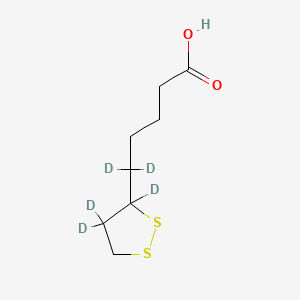
![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
